molecular formula C12H9F2NO3 B2566208 3-[4-(Difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid CAS No. 2248319-91-5

3-[4-(Difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid

Cat. No.: B2566208
CAS No.: 2248319-91-5
M. Wt: 253.205
InChI Key: PCULJIJHLABFPF-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid is a chemical compound characterized by the presence of a difluoromethyl group, a methyl group, and an oxazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a common method involves the reaction of an α-haloketone with an amidine derivative under basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Attachment to the Benzoic Acid Moiety: The final step involves coupling the synthesized oxazole derivative with a benzoic acid derivative. This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or oxazole ring are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(Difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its difluoromethyl group is particularly useful in probing enzyme active sites.

    Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The oxazole ring and benzoic acid moiety contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethyl)benzoic acid: Similar in structure but lacks the oxazole ring.

    5-Methyl-1,2-oxazole-3-carboxylic acid: Contains the oxazole ring but lacks the difluoromethyl group.

    3-(Difluoromethyl)benzoic acid: Similar in structure but lacks the methyl group on the oxazole ring.

Uniqueness

3-[4-(Difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid is unique due to the combination of its difluoromethyl group, methyl group, and oxazole ring attached to a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[4-(difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-6-9(11(13)14)10(15-18-6)7-3-2-4-8(5-7)12(16)17/h2-5,11H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCULJIJHLABFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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